molecular formula C10H17N3S B2709031 5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 869944-84-3

5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2709031
CAS No.: 869944-84-3
M. Wt: 211.33
InChI Key: QCXFKLJDFZTMCD-UHFFFAOYSA-N
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Description

5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a cyclohexylmethyl group and a thiol group

Mechanism of Action

Target of Action

The primary targets of 5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol are currently unknown. This compound belongs to the class of organic compounds known as 1,2,4-triazoles

Mode of Action

Triazoles are generally known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . The specific changes resulting from the interaction of this compound with its targets are currently unknown.

Biochemical Pathways

Given the compound’s structural similarity to other triazoles, it may potentially interfere with pathways involving enzymes that recognize or process nitrogen-containing heterocycles . The downstream effects of such interactions are currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other triazoles, it may potentially interfere with the function of enzymes that recognize or process nitrogen-containing heterocycles . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylmethyl hydrazine with carbon disulfide, followed by cyclization with methyl isothiocyanate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the cyclohexylmethyl group, resulting in different chemical properties.

    5-(cyclohexylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group, affecting its reactivity and biological activity.

    5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-one: Contains a carbonyl group instead of a thiol group, leading to different chemical behavior.

Uniqueness

The presence of both the cyclohexylmethyl group and the thiol group in 5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(cyclohexylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-13-9(11-12-10(13)14)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXFKLJDFZTMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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